4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound is known for its unique chemical structure, which includes a quinoline core substituted with hydroxy, methoxy, and carboxylic acid groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the quinoline core, followed by the introduction of hydroxy and methoxy groups at specific positions. The carboxylic acid group is then introduced through carboxylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and type of substituents.
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid: This compound has a similar structure but lacks one methoxy group.
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This derivative includes an additional oxo group, which may alter its chemical and biological properties
Biological Activity
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, including potential therapeutic applications in antimicrobial and anticancer treatments. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₁NO₅
- Molecular Weight : 249.22 g/mol
- Structure : The compound features a quinoline scaffold with hydroxyl (-OH) and methoxy (-OCH₃) groups at specific positions, which influence its biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular processes such as signal transduction and gene expression.
- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, potentially altering their activity and influencing physiological responses.
Research Findings
Recent studies have highlighted the compound's potential through various experimental approaches:
Table 1: Summary of Biological Activities
Activity Type | Findings | References |
---|---|---|
Antimicrobial | Moderate activity against bacterial strains | |
Anticancer | Inhibition of cell proliferation via RTK inhibition | |
Analgesic | Suggested analgesic properties |
Case Studies
- Antibacterial Study : A study evaluated the antibacterial potency of this compound against various strains, revealing effective inhibition at concentrations around 100 µM. The study emphasized its potential as a therapeutic agent for opportunistic infections in immunocompromised patients .
- Anticancer Research : Another research project focused on the compound's ability to inhibit specific protein kinases associated with cancer progression. Results indicated significant growth inhibition in cancer cell lines, suggesting its utility in cancer therapeutics .
Properties
IUPAC Name |
6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEYCDPOWKNXLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949686 | |
Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53977-29-0, 26893-22-1 | |
Record name | 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53977-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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